![molecular formula C23H19ClFNO2 B2683311 5-((4-chlorobenzyl)oxy)-2-(2-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one CAS No. 850906-92-2](/img/structure/B2683311.png)
5-((4-chlorobenzyl)oxy)-2-(2-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one
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Description
5-((4-chlorobenzyl)oxy)-2-(2-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one is a chemical compound that belongs to the family of isoquinolinones. It is also known as GSK-3 inhibitor VIII, which is a potent inhibitor of glycogen synthase kinase 3 (GSK-3). GSK-3 is a serine/threonine protein kinase that plays a crucial role in many biological processes, including glycogen metabolism, cell cycle regulation, and gene expression.
Scientific Research Applications
Synthesis of Complex Heterocycles
One primary application involves the synthesis of complex heterocycles, which are critical to the development of pharmaceuticals and materials science. For instance, the facile generation and trapping of α-oxo-o-quinodimethanes lead to the synthesis of 3-aryl-3,4-dihydroisocoumarins and protoberberines, showcasing a method for creating structurally complex molecules with potential biological activity (Kessar et al., 1992).
Photocyclization Techniques
Photocyclization techniques represent another application, as demonstrated in the synthesis of 1,2,3,4-tetrahydroisoquinolin-3-ones from N-chloroacetylbenzylamines. This process highlights the utility of photochemical reactions in constructing cyclic structures, which are prevalent in many bioactive compounds (Ikeda et al., 1977).
Intermolecular Interactions Analysis
The study of lp⋯π intermolecular interactions in derivatives of 1,2,4-triazoles, including fluoro and chloro derivatives, provides insights into the molecular behavior that could influence the development of new materials and drugs. Understanding these interactions is crucial for designing molecules with specific properties (Shukla et al., 2014).
Radical Cyclization for Aporphines Synthesis
Radical cyclization methods to synthesize aporphines, a class of compounds with significant pharmacological properties, demonstrate the compound's potential in facilitating complex chemical transformations. Such methodologies can lead to the efficient total synthesis of biologically relevant molecules (Estévez et al., 1994).
Preparation of Tetrahydroisoquinolines
The preparation of tetrahydroisoquinolines from N-(tert-butoxycarbonyl)-2-methylbenzylamines showcases a method for synthesizing core structures present in many alkaloids and pharmaceutical agents. This process highlights the versatility of the compound in generating pharmacologically relevant structures (Clark & Jahangir, 1991).
properties
IUPAC Name |
5-[(4-chlorophenyl)methoxy]-2-[(2-fluorophenyl)methyl]-3,4-dihydroisoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClFNO2/c24-18-10-8-16(9-11-18)15-28-22-7-3-5-20-19(22)12-13-26(23(20)27)14-17-4-1-2-6-21(17)25/h1-11H,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYNWHGKVXVQKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=C1C(=CC=C2)OCC3=CC=C(C=C3)Cl)CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-chlorobenzyl)oxy)-2-(2-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one |
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